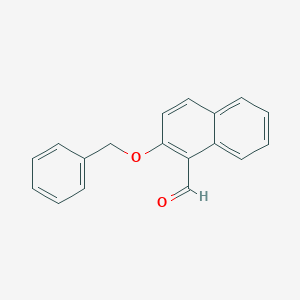

2-(Benzyloxy)-1-naphthaldehyde

Description

Contextual Significance of Naphthyl Aldehydes in Modern Synthetic Methodologies

Naphthyl aldehydes, characterized by a formyl group attached to the naphthalene (B1677914) ring system, are key intermediates in organic synthesis. The aldehyde functionality is highly reactive and participates in a multitude of chemical reactions, including nucleophilic additions, condensations, and oxidations. smolecule.comchemneo.com This reactivity allows for the construction of complex molecular architectures and the introduction of diverse functional groups. smolecule.comrsc.org The strategic placement of the aldehyde on the naphthalene core influences the regioselectivity of subsequent reactions, a critical aspect in the synthesis of targeted molecules. nih.gov Consequently, naphthyl aldehydes are indispensable precursors for pharmaceuticals, agrochemicals, and specialized polymers. chemneo.comgoogle.com

Academic Importance of Ether-Substituted Naphthalene Derivatives

Ether-substituted naphthalene derivatives have garnered significant academic interest due to their unique electronic properties and their utility in supramolecular chemistry and materials science. researchgate.netsioc-journal.cn The ether linkage can modulate the electron density of the naphthalene system, influencing its photophysical properties and reactivity. smolecule.com This has led to their use in the development of fluorescent chemosensors and organic light-emitting diodes (OLEDs). smolecule.comresearchgate.net Furthermore, the ether group can act as a directing group in electrophilic aromatic substitution reactions or as a protective group that can be cleaved under specific conditions to reveal a reactive hydroxyl group. smolecule.com

Research Trajectories for 2-(Benzyloxy)-1-naphthaldehyde

This compound is a specific ether-substituted naphthyl aldehyde that combines the reactivity of the aldehyde group with the characteristics of the benzyloxy substituent. Current research on this compound is multifaceted, exploring its synthesis, chemical transformations, and applications. smolecule.com

Key research areas include:

Synthetic Methodologies: The primary synthesis of this compound involves the Williamson ether synthesis, reacting 2-hydroxy-1-naphthaldehyde (B42665) with benzyl (B1604629) bromide or benzyl chloride in the presence of a base. prepchem.com Research focuses on optimizing reaction conditions to improve yields and reduce reaction times, with methods like ultrasound and microwave-assisted synthesis showing promise.

Chemical Reactivity and Intermediate Utility: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. smolecule.com The benzyloxy group can act as a protecting group or be involved in nucleophilic substitution reactions. smolecule.com This dual functionality makes it a valuable intermediate for synthesizing more complex molecules. smolecule.com For instance, it is a precursor in the synthesis of chalcone (B49325) derivatives with potential biological activities.

Applications in Medicinal Chemistry: Naphthalene derivatives, including those derived from this compound, have shown potential in medicinal applications. Chalcones synthesized from this compound have been investigated for their acetylcholinesterase (AChE) inhibitory activity, relevant to Alzheimer's disease research.

Material Science: The compound serves as a building block for fluorescent chemosensors, which are used to detect metal ions with high sensitivity.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₄O₂ sigmaaldrich.com |

| Molecular Weight | 262.30 g/mol sigmaaldrich.com |

| Melting Point | 121-123 °C echemi.comavantorsciences.com |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 52805-48-8 sigmaaldrich.com |

Synthesis of this compound

The most common laboratory synthesis is the Williamson ether synthesis.

| Starting Material | Reagent | Solvent | Conditions | Yield |

| 2-Hydroxy-1-naphthaldehyde | Benzyl chloride, K₂CO₃, KI | Acetone | Reflux, 4 hours | 92% |

| 2-Hydroxy-1-naphthaldehyde | Benzyl bromide, K₂CO₃ | DMF | Ultrasound, 40°C, 30 min | 77% |

| 2-Hydroxy-1-naphthaldehyde | Benzyl chloride, K₂CO₃ | DMF | 60°C, 2 hours | ~86% (based on 0.5 mole product from 0.58 mole starting material) prepchem.com |

Reactions of this compound

| Reaction Type | Reagent | Product Type |

| Oxidation | Potassium permanganate (B83412) or chromium trioxide | Carboxylic acid smolecule.com |

| Reduction | Sodium borohydride (B1222165) or lithium aluminum hydride | Alcohol smolecule.com |

| Reductive Amination | Methylamine, NaBH₄ | N-methylmethanamine derivative vulcanchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylmethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDBXGFPCYWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352775 | |

| Record name | 2-(benzyloxy)-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52805-48-8 | |

| Record name | 2-(benzyloxy)-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 2 Benzyloxy 1 Naphthaldehyde

Alkylation Reactions in the Synthesis of 2-(Benzyloxy)-1-naphthaldehyde

The most prevalent method for synthesizing this compound is the O-alkylation of the corresponding hydroxyl precursor. This reaction falls under the category of Williamson ether synthesis, a widely used and robust method for forming ether linkages.

Benzylation of 2-Hydroxy-1-naphthaldehyde (B42665) Precursors

The core of the synthesis involves the reaction of 2-hydroxy-1-naphthaldehyde with a benzylating agent. This process introduces the benzyl (B1604629) group (C₆H₅CH₂–) onto the oxygen atom of the hydroxyl group. The reaction is typically carried out by deprotonating the hydroxyl group with a base to form a more nucleophilic naphtholate anion, which then attacks the electrophilic benzyl halide.

Mechanistic Pathways of O-Alkylation in Naphthyl Systems

The synthesis of this compound via the benzylation of 2-hydroxy-1-naphthaldehyde follows the mechanistic pathway of a Williamson ether synthesis, which is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The mechanism proceeds in two primary steps:

Deprotonation: The base, typically potassium carbonate, removes the acidic proton from the hydroxyl group of 2-hydroxy-1-naphthaldehyde. This acid-base reaction generates the 2-formyl-1-naphtholate anion. This anion is a potent nucleophile, with the negative charge delocalized over the oxygen atom and the aromatic naphthalene (B1677914) ring system. pharmaxchange.info

Nucleophilic Attack: The generated naphtholate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). In a concerted Sₙ2 mechanism, the oxygen atom's lone pair forms a new C-O bond with the benzylic carbon, while simultaneously breaking the carbon-halogen bond, with the halide departing as a leaving group. pharmaxchange.info

A critical aspect of this mechanism in naphthyl and phenyl systems is the ambident nature of the nucleophile. The negative charge is delocalized onto the ring, creating nucleophilic carbon centers. This opens up a competitive reaction pathway known as C-alkylation. However, O-alkylation is generally kinetically favored, and as discussed, reaction conditions (such as the use of polar aprotic solvents) are specifically chosen to ensure high selectivity for the formation of the desired ether product. pharmaxchange.info

Advanced Synthetic Routes to Naphthaldehyde Scaffolds Utilizing this compound

This compound serves as a versatile building block in the construction of more complex naphthaldehyde scaffolds. Its utility is demonstrated in multi-step syntheses and transformations that require high chemo- and regioselectivity.

Multi-Step Synthesis Strategies

The strategic use of this compound is notably highlighted in the synthesis of novel heterocyclic compounds, such as xanthenes. A significant multi-step approach involves the intramolecular trapping of benzynes, where this compound is a crucial precursor. acs.org This method provides an efficient pathway to complex xanthene derivatives, which are of interest for their potential biological activities.

A key strategy involves the condensation of 2-(benzyloxy)aryl aldehydes with a dianion derived from 1-(N-butoxycarbonylamino)-1H-benzotriazole. Subsequent chemical manipulations, including hydrogenolysis, serve to deprotect the phenol (B47542) functional group and concurrently reduce the benzylic alcohol. The final step involves an acidic deprotection and exposure to N-iodosuccinimide, which facilitates the formation of the target iodoxanthenes in good yields. rsc.org This multi-step sequence underscores the importance of the benzyloxy protecting group in directing the synthesis towards the desired complex scaffold.

Chemo- and Regioselective Transformations

The inherent reactivity of the naphthaldehyde system allows for selective functionalization at specific positions. This compound has been effectively utilized for the regioselective alkylation at the 4-position of the naphthyl ring system. nih.gov This selectivity is crucial for the synthesis of specifically substituted naphthaldehyde derivatives, which can then be elaborated into more complex target molecules.

The benzyloxy group at the 2-position plays a critical role in directing electrophilic substitution to the C-4 position, a demonstration of regiocontrol in the synthesis of polysubstituted naphthalene derivatives. The ability to selectively functionalize the naphthalene core is of significant interest in the development of new materials and therapeutic agents.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of this compound and related compounds. These approaches focus on reducing the use of hazardous solvents and reagents, and employing energy-efficient techniques.

Utilization of Ultrasound Sonication for Reaction Acceleration

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. While a specific protocol for the ultrasound-assisted synthesis of this compound is not extensively documented, the application of this technology to analogous O-alkylation reactions of phenols and hydroxynaphthaldehydes suggests its high potential for this transformation. The mechanism of sonochemical enhancement involves acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the reaction rate.

The table below illustrates the efficiency of ultrasound-assisted synthesis in related O-alkylation reactions, providing a strong case for its application in the synthesis of this compound.

| Substrate | Reagent | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|

| 2'-Hydroxyacetophenone | Benzaldehyde | NaOH, H2O-EtOH, 30% amplitude | 61 | 3 h |

| 1-(2'-Hydroxyphenyl)-3-phenyl-propenone | Copper Acetate (B1210297) | Ethanol, Ultrasound Bath | High | 5 min |

Aqueous Micellar Media as Eco-Friendly Reaction Environments

The use of aqueous micellar media for organic reactions represents a significant advancement in green chemistry, as it reduces the reliance on volatile organic solvents. The synthesis of ethers from phenols, a reaction analogous to the preparation of this compound, has been successfully demonstrated in aqueous micellar solutions. rsc.org Micelles, formed by surfactants in water, create nano-sized reactors that can solubilize non-polar reactants and facilitate their reaction.

This approach is not only environmentally friendly but can also lead to enhanced reaction rates and selectivities. The table below presents data from the synthesis of ethers in aqueous micellar media, highlighting the potential of this method for the synthesis of this compound.

| Phenolic Substrate | Alkylating Agent | Surfactant | Yield (%) |

|---|---|---|---|

| Phenol | Benzyl Chloride | Cetyltrimethylammonium Bromide (CTAB) | >90 |

| 4-Nitrophenol | Ethyl Bromide | Sodium Dodecyl Sulfate (SDS) | 85 |

Chemical Transformations and Derivatization of 2 Benzyloxy 1 Naphthaldehyde

Nucleophilic Addition Reactions Involving the Aldehyde Moiety

The aldehyde group in 2-(benzyloxy)-1-naphthaldehyde is a key site for nucleophilic attack. smolecule.com In these reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The reactivity of the aldehyde is influenced by the electron-donating nature of the benzyloxy group, which can affect the electrophilicity of the carbonyl carbon.

Common nucleophilic addition reactions include:

Reduction: The aldehyde can be reduced to the corresponding alcohol, 2-(benzyloxy)-1-naphthylmethanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Grignard Reactions: Reaction with Grignard reagents (R-MgX) allows for the introduction of various alkyl or aryl groups, forming secondary alcohols.

Wittig Reaction: The Wittig reaction converts the aldehyde into an alkene, providing a route to a wide range of vinyl-substituted naphthalene (B1677914) derivatives.

These reactions are fundamental in extending the carbon skeleton and introducing new functional groups to the molecule. The table below summarizes some key nucleophilic addition reactions.

| Reaction Type | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH4) | 2-(Benzyloxy)-1-naphthylmethanol |

| Grignard Addition | Phenylmagnesium Bromide (PhMgBr) | (2-(Benzyloxy)-1-naphthyl)(phenyl)methanol |

| Wittig Reaction | Methyltriphenylphosphonium Bromide (CH3PPh3Br) | 2-(Benzyloxy)-1-vinylnaphthalene |

Alkylation and Arylation at the Naphthyl Ring System

The naphthalene ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of alkyl and aryl groups. The directing effects of the existing substituents play a crucial role in determining the position of the incoming group.

Research has shown that the alkylation of this compound can be directed to the 4-position of the naphthyl ring. iucr.orgresearchgate.net This regioselectivity is influenced by the electronic properties of the substituents. The benzyloxy group at the 2-position is an electron-donating group, which activates the naphthalene ring towards electrophilic attack, particularly at the para-position (position 4).

Various strategies can be employed to form new carbon-carbon bonds on the naphthalene nucleus. These methods are essential for the synthesis of more complex polycyclic and substituted naphthalene derivatives. organic-chemistry.org

One notable approach is the Friedel-Crafts reaction. While direct Friedel-Crafts alkylation can sometimes lead to polysubstitution and rearrangement issues, acylation followed by reduction offers a more controlled method for introducing alkyl groups.

Modern cross-coupling reactions, such as the Suzuki and Heck reactions, provide powerful tools for creating carbon-carbon bonds with high precision. These reactions typically require the prior introduction of a halide or triflate group onto the naphthalene ring, which can then be coupled with a wide range of boronic acids (Suzuki) or alkenes (Heck).

Intramolecular Cyclization Reactions

Intramolecular reactions of this compound and its derivatives can lead to the formation of new ring systems, significantly increasing the molecular complexity.

A significant application of this compound is in the synthesis of novel xanthene derivatives through the intramolecular trapping of benzynes. iucr.orgclockss.org In this type of reaction, a benzyne (B1209423) intermediate is generated in the presence of the naphthaldehyde. The carbonyl oxygen of the aldehyde acts as a nucleophile, attacking the benzyne to form a zwitterionic intermediate. clockss.org This intermediate then undergoes intramolecular cyclization and subsequent rearrangement to afford the xanthene skeleton. clockss.org For instance, the reaction of this compound with two equivalents of benzyne can produce 9-(2-benzyloxy-1-naphthyl)xanthene. clockss.org

Oxidative cyclization reactions offer another route to fused ring systems. For example, the oxime derivative of 2-hydroxy-1-naphthaldehyde (B42665) can undergo oxidative cyclization to form naphtho[1,8-de] smolecule.comoxazine and naphtho[1,2-d]isoxazole 2-oxide. mdpi.comnih.govpreprints.org While this is not a direct reaction of this compound itself, the underlying principle of oxidizing a suitably positioned functional group to induce cyclization can be applied to its derivatives. For instance, conversion of the aldehyde to an oxime, followed by debenzylation to reveal the hydroxyl group, would provide a precursor for such oxidative cyclizations. mdpi.com These reactions often utilize oxidants like lead(IV) acetate (B1210297) or phenyliodine(III) diacetate. mdpi.compreprints.org

Functional Group Interconversions and Protective Group Chemistry

The manipulation of the functional groups on the naphthaldehyde scaffold is a key strategy in multi-step syntheses. This includes the conversion of related functional groups into the target aldehyde and the removal of the benzyloxy protecting group when the ortho-hydroxyl functionality is desired.

In synthetic pathways where a nitrile group is a precursor, its reduction to an aldehyde is a critical step. For structures derived from the this compound framework, such as 2-(benzyloxy)-8-methoxy-1-naphthonitrile, this transformation is effectively achieved using Diisobutylaluminum Hydride (DIBAL-H). mdpi.compreprints.org This reagent is a powerful and selective reducing agent for converting nitriles to aldehydes, preventing over-reduction to the amine. commonorganicchemistry.comorganic-chemistry.org

The reaction is typically carried out by treating the nitrile derivative with DIBAL-H in an anhydrous solvent like toluene (B28343) at low temperatures (e.g., 0 °C to room temperature). mdpi.compreprints.org This method has been successfully applied to produce 2-(benzyloxy)-8-methoxy-1-naphthaldehyde from its corresponding nitrile in moderate to good yields. mdpi.compreprints.org For instance, the reduction of 2-(benzyloxy)-8-methoxy-1-naphthonitrile with DIBAL in toluene yielded the desired aldehyde in 55% yield. mdpi.com

The benzyloxy group serves as a robust protecting group for the hydroxyl function at the C2 position. Its removal, or debenzylation, is a common final step in syntheses to unveil the 2-hydroxy-1-naphthaldehyde core. Catalytic hydrogenation is the premier method for this deprotection. google.comorganic-chemistry.org This reaction involves treating the benzyloxy compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). mdpi.comnih.gov

This process, also known as hydrogenolysis, cleaves the benzyl-oxygen bond under mild conditions, yielding the deprotected phenol (B47542) and toluene as a byproduct. organic-chemistry.org The reaction is clean and high-yielding. For example, the debenzylation of 2-(benzyloxy)-8-methoxy-1-naphthaldehyde using 5% Pd/C and H₂ in methanol (B129727) proceeds smoothly at room temperature over 12 hours to give 2-hydroxy-8-methoxy-1-naphthaldehyde in an excellent 92% yield. mdpi.com This method's efficiency and mildness make it suitable for complex molecules with sensitive functional groups. organic-chemistry.orgresearchgate.netpreprints.org

Formation of Schiff Bases and Related Ligands

The aldehyde group of this compound is a prime site for condensation reactions, particularly with primary amines to form Schiff bases (or imines). These compounds are of significant interest as ligands for metal complexes and as biologically active molecules. nih.govekb.eg

The reaction involves the nucleophilic attack of a primary amine on the electrophilic aldehyde carbon, followed by dehydration to form the characteristic C=N double bond of the azomethine group. ekb.eg The reaction is typically acid-catalyzed and carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol. nih.gov A wide variety of aromatic and aliphatic amines can be used, leading to a diverse library of Schiff base derivatives. These derivatives are valuable intermediates in organic synthesis and are explored for applications ranging from chemosensors to medicinal chemistry.

| Amine Reactant | Reaction Conditions | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| Substituted Aromatic Amines | Glacial Acetic Acid, Reflux | N-Aryl Imines | nih.gov |

| Chiral α-Amino Acids | K₂CO₃, Water/Ethanol, Ultrasonic | Chiral N-Acyl Imines | ekb.eg |

| 2-Aminophenol | Cu(NO₃)₂·6H₂O, Ethanol | N-(2-hydroxyphenyl) Imines | ekb.eg |

| 2-Biphenylamine | Solution-based or Mechanochemical | N-(2-biphenyl) Imines | rsc.org |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various heterocyclic compounds and possess a wide range of biological activities. Naphthalene-based chalcones can be synthesized from this compound via the Claisen-Schmidt condensation reaction. tandfonline.comsemanticscholar.org This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

In this context, this compound serves as the aldehyde component, which reacts with various substituted acetophenones (aromatic ketones) in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a solvent such as ethanol. tandfonline.comajgreenchem.comnih.gov For example, novel chalcones have been synthesized by condensing this compound with Mannich bases of 4-hydroxyacetophenone, using thionyl chloride in ethanol, to produce the target compounds in excellent yields (83-98%). tandfonline.com These chalcone (B49325) derivatives are investigated for various applications, including as potential inhibitors of enzymes like acetylcholinesterase. tandfonline.comsemanticscholar.org

| Ketone Reactant | Catalyst/Conditions | Chalcone Product Type | Reference |

|---|---|---|---|

| Mannich bases of 4-hydroxyacetophenone | SOCl₂ in Ethanol | Aminoalkylated Naphthalene-based Chalcones | tandfonline.com |

| Various Aromatic Ketones | Aqueous NaOH, Ethanol | Substituted Naphthalene Chalcones | ajgreenchem.com |

| 1-(2-methoxynaphthalen-1-yl)ethan-1-one | KOH, Room Temperature | Naphthalene-Chalcones with 2'-methoxyl group | nih.gov |

| 2-Acetylnaphthalene (B72118) | Condensation Reaction | Naphthalene-based Chalcone | nih.gov |

1,3-Dipolar Cycloaddition Reactions with Derivatives

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org While this compound itself is not a 1,3-dipole, its derivatives, particularly the chalcones synthesized in the previous step, can act as dipolarophiles. The electron-deficient alkene moiety within the chalcone structure is susceptible to reaction with various 1,3-dipoles.

A prominent example is the reaction of naphthalene-based chalcones with hydrazine (B178648) derivatives to form pyrazolines, or with hydroxylamine (B1172632) to form isoxazolines. nih.gov For instance, a chalcone derived from 2-acetylnaphthalene was shown to react with nucleophiles to yield diverse heterocyclic scaffolds, including pyrazolines. nih.gov These cycloaddition reactions significantly increase the molecular complexity and provide access to a wide range of heterocyclic compounds with potential biological activities. repec.orgresearchgate.net Similarly, nitrile oxides, which can be generated from naphthaldehyde oxime derivatives, undergo 1,3-dipolar cycloaddition with dipolarophiles like alkenes and alkynes to form isoxazolines and isoxazoles, respectively. preprints.orgwikipedia.org

Advanced Structural Characterization and Spectroscopic Analysis in Research

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction analysis offers an unambiguous determination of the solid-state structure of 2-(Benzyloxy)-1-naphthaldehyde, revealing key conformational and packing details. The compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net

The relative orientation of the two aromatic moieties, the naphthalene (B1677914) core and the benzyl (B1604629) group, is a critical structural feature. In the crystalline state, the dihedral angle between the naphthyl and phenyl ring systems is 21.8 (3)°. researchgate.net This twisted arrangement indicates that the two aromatic systems are not coplanar. The conformation around the ether linkage is described as gauche, with a specific torsion angle of 68.16° for the C1–O1–C10–C11 bond, which directs the benzyloxy group out of the plane of the naphthalene system.

The structural solution and refinement of the X-ray diffraction data yield precise cell parameters and quality indicators for the crystallographic model.

| Table 1: Crystallographic Data and Refinement Details for this compound | |

|---|---|

| Parameter | Value |

| Empirical Formula | C₁₈H₁₄O₂ |

| Formula Weight | 262.29 g/mol researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| Unit Cell Dimensions | a = 10.427 Å |

| b = 8.128 Å | |

| c = 15.787 Å | |

| β = 94.746° | |

| Volume (V) | 1330.9 ų (calculated) |

| Z | 4 |

| Data Collection Temperature | Typically 100-298 K researchgate.netiucr.org |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Refinement Method | Full-matrix least-squares on F² |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides characteristic signals that are diagnostic for the compound's structure. The aldehyde proton (CHO) is highly deshielded and appears as a distinct singlet at approximately δ 10.92 ppm. tandfonline.com The aromatic protons of the naphthalene and benzyl groups resonate in the complex multiplet region between δ 7.40 and 9.30 ppm. The two methylene (B1212753) protons (–OCH₂–) of the benzyloxy group are chemically equivalent and appear as a singlet or a narrow doublet around δ 4.96 ppm. tandfonline.com

| Table 2: Assigned ¹H NMR Chemical Shifts for this compound (400 MHz, CDCl₃) tandfonline.com | |||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.92 | s | - | CHO |

| 9.30 | d | 8.8 | H-8 |

| 8.08 | d | 9.0 | H-3 |

| 7.81 | d | 8.0 | H-5 |

| 7.65 | ddd | 8.4, 5.6, 1.2 | H-6 |

| 7.47 | dd | 8.0, 0.8 | H-7 |

| 7.40 | d | 9.0 | H-4 |

| 4.96 | d | 2.4 | -OCH₂- |

The ¹³C NMR spectrum complements the proton data, confirming the carbon framework of the molecule. Key signals include the aldehyde carbonyl carbon, which resonates at a characteristic downfield shift of approximately δ 192.00 ppm. tandfonline.com The aromatic carbon directly attached to the ether oxygen (C-2) appears around δ 161.90 ppm. tandfonline.com The methylene carbon of the benzyloxy group gives a signal at approximately δ 57.38 ppm. tandfonline.com

| Table 3: Key ¹³C NMR Chemical Shifts for this compound tandfonline.com | |

|---|---|

| Chemical Shift (δ, ppm) | Assignment |

| 192.00 | C=O (Aldehyde) |

| 161.90 | C-2 (Ar-O) |

| 57.38 | -OCH₂- |

Two-Dimensional NMR Methodologies for Connectivity Elucidation

Two-dimensional NMR spectroscopy is indispensable for assembling the molecular puzzle of this compound by mapping the correlations between protons and carbons. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. columbia.eduresearchgate.net

HSQC experiments correlate proton signals with the carbons to which they are directly attached, providing a clear picture of C-H one-bond connections. columbia.edu For this compound, the HSQC spectrum would confirm the attachment of the aldehydic proton to the carbonyl carbon and the methylene protons of the benzyloxy group to their specific carbon.

Detailed analysis of COSY (Correlation Spectroscopy), HSQC, and HMBC spectra allows for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural identification of the molecule. ugm.ac.idiranchembook.ir

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. smolecule.com A strong, sharp peak is typically observed around 1651 cm⁻¹ , which is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. researchgate.net The presence of the ether linkage (C-O-C) is confirmed by a stretching vibration band in the region of 1200 cm⁻¹ . Aromatic C-H and C=C stretching vibrations from both the naphthalene and benzyl rings also appear in their expected regions.

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretch | 1651 | researchgate.net |

| Ether (C–O–C) | Stretch | ~1200 | |

| Aromatic C-H | Stretch | >3000 | nih.gov |

| Aromatic C=C | Stretch | 1600-1450 | nih.gov |

Note: The exact positions of IR peaks can vary slightly depending on the sample preparation and instrument.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. wiley-vch.debeilstein-journals.org For this compound, with a molecular formula of C₁₈H₁₄O₂, the expected exact mass is 262.0994 g/mol . scbt.comsigmaaldrich.com

HRMS analysis using techniques like Electrospray Ionization (ESI) would show a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) that corresponds very closely to the calculated theoretical mass. mdpi.compreprints.orgpreprints.org This high degree of accuracy helps to distinguish the compound from other isomers or molecules with the same nominal mass but different elemental compositions, providing definitive confirmation of the chemical formula. mdpi.compreprints.orgpreprints.org The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Interactive Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass ( g/mol ) | Ion Type | Reference |

| C₁₈H₁₄O₂ | 262.0994 | [M] | scbt.comsigmaaldrich.com |

This precise mass measurement, combined with the connectivity data from 2D NMR and functional group identification from IR spectroscopy, provides a comprehensive and conclusive structural characterization of this compound.

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations of 2-(Benzyloxy)-1-naphthaldehyde Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling

Molecular docking studies have been employed to explore the interaction of this compound derivatives with various biological targets. For instance, research has shown that this compound and its derivatives can effectively interact with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. smolecule.com Docking analyses of novel chalcones derived from this compound revealed strong binding affinities to the AChE enzyme. tandfonline.com These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein, providing a basis for understanding the compound's potential inhibitory activity. The benzyloxy group, a prominent feature of the molecule, can influence these interactions through its steric bulk and potential for π-π stacking with aromatic residues in the protein's binding pocket.

Prediction of Binding Affinities and Pharmacophore Mapping

A crucial outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-protein interaction. Lower binding energies typically indicate a more stable complex. For a series of novel chalcones synthesized from 2-(alkoxy)naphthaldehydes, including the benzyloxy derivative, docking studies predicted binding energies ranging from -10.43 to -13.06 kcal/mol against AChE, which were superior to the standard drug donepezil (B133215) (-10.52 kcal/mol). tandfonline.com

Pharmacophore mapping is another valuable computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dergipark.org.trslideshare.net For a molecule to be active, it must possess a specific combination of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a particular spatial orientation. nih.gov By analyzing the docked poses of active compounds, a pharmacophore model can be generated. This model can then be used to screen large compound libraries for new molecules with the desired activity or to guide the design of more potent derivatives. dergipark.org.trresearchgate.net For derivatives of this compound, a pharmacophore model would likely highlight the importance of the aromatic naphthalene (B1677914) and benzyl (B1604629) rings for hydrophobic and π-stacking interactions, the carbonyl group of the aldehyde as a hydrogen bond acceptor, and the ether oxygen as another potential interaction site.

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com It is a powerful tool for predicting various molecular properties, including electronic structure, reactivity, and conformational preferences.

Electronic Structure and Reactivity Predictions

DFT calculations provide detailed information about the electronic properties of this compound. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be determined. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

The benzyloxy group, being electron-donating, increases the electron density on the naphthalene ring, which can enhance its reactivity in certain chemical transformations. DFT calculations can quantify this effect and predict the most likely sites for electrophilic or nucleophilic attack. For instance, studies on similar naphthaldehyde derivatives have used DFT to understand regioselectivity in C-H activation reactions, showing that the electronic density at different positions on the naphthalene ring influences the reaction outcome. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comscirp.org It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.gov The surface is colored to indicate contacts that are shorter (red), at van der Waals separation (white), or longer (blue) than the sum of the van der Waals radii. nih.gov

Furthermore, energy framework analysis, often used in conjunction with Hirshfeld surface analysis, can quantify the different components of the interaction energies between molecules in the crystal, such as electrostatic, dispersion, and repulsion energies. nih.govresearchgate.net This provides a deeper understanding of the forces driving the crystal packing arrangement.

Ligand Design Software Applications and In Silico Screening

Computational chemistry and theoretical studies have become indispensable tools in modern drug discovery and materials science. For this compound and its derivatives, these methods are primarily applied to predict their interaction with biological targets, guiding the synthesis of new compounds with enhanced activities. This section focuses on the application of ligand design software and in silico screening techniques to explore the potential of this chemical entity.

The primary application of in silico methods for this compound has been in the design and evaluation of its derivatives as potential enzyme inhibitors. A significant area of this research is the investigation of its role as a precursor for compounds targeting neurodegenerative diseases. smolecule.com Molecular docking studies have indicated that this compound itself has the potential to interact effectively with acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease. smolecule.com This suggests its utility as a foundational structure, or scaffold, for the design of more potent lead compounds. smolecule.com

Building upon this, researchers have synthesized derivatives, such as chalcones, from this compound and evaluated their biological activity through a combination of wet-lab experiments and computational analyses. utm.myuea.ac.uk These in silico studies are crucial for predicting the binding affinity and interaction modes of the designed ligands with their target enzymes before undertaking extensive synthetic work. utm.my

A variety of software applications are utilized in these computational studies. For instance, comparative molecular docking analyses of chalcones derived from this compound have been performed using programs like AutoDock 4.2 . utm.my The results, including binding energies and interaction poses, are often visualized and analyzed using software such as BIOVIA Discovery Studio Visualizer . utm.my Furthermore, online servers and software suites like SwissADME are employed to predict the pharmacokinetic properties and drug-likeness of the designed compounds in silico. utm.my

In a specific study, a 2-benzyloxynaphthalene aminoalkylated chalcone (B49325) was designed and subjected to molecular docking against the acetylcholinesterase (AChE) enzyme, using the protein data bank entry 1EVE. utm.myresearchgate.net The computational analysis provides valuable insights into the structure-activity relationship (SAR), helping to understand how different parts of the molecule contribute to its binding affinity. utm.my

Below is a data table summarizing the results from a molecular docking study of a chalcone derivative of this compound against acetylcholinesterase.

| Computational Tool | Biological Target | Key Findings | Reference |

| AutoDock 4.2 | Acetylcholinesterase (AChE) (PDB: 1EVE) | The designed chalcone showed a lower binding energy compared to the standard drug, donepezil, indicating a strong binding affinity. | utm.my |

| BIOVIA Discovery Studio | Acetylcholinesterase (AChE) | Visualization of the docked pose revealed key interactions with the enzyme's active site. | utm.my |

| Molinspiration Server | General Enzyme Inhibition | Predicted a high probability of the chalcone scaffold acting as an enzyme inhibitor. | utm.my |

| SwissADME | Pharmacokinetics & Drug-Likeness | Used for in silico evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. | utm.my |

These computational approaches are integral to modern medicinal chemistry, enabling the rational design and screening of new molecules based on this compound for various therapeutic applications.

Applications of 2 Benzyloxy 1 Naphthaldehyde and Its Derivatives in Specialized Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

2-(Benzyloxy)-1-naphthaldehyde serves as a pivotal intermediate in the synthesis of more complex chemical structures. smolecule.com Its utility stems from the dual functionality of the aldehyde and the benzyloxy ether, which provide multiple reactive sites that can be selectively manipulated. smolecule.com The compound is typically prepared through the Williamson ether synthesis, reacting 2-hydroxy-1-naphthaldehyde (B42665) with benzyl (B1604629) bromide or benzyl chloride in the presence of a base like potassium carbonate. prepchem.com

The aldehyde group is a versatile functional handle that can undergo a variety of transformations:

Oxidation: It can be oxidized to the corresponding carboxylic acid. smolecule.com

Reduction: It can be reduced to form an alcohol. smolecule.com

Condensation Reactions: It readily reacts with amines and hydrazides to form Schiff bases and hydrazones, respectively. These derivatives are crucial in the development of ligands for transition metal chemistry and fluorescent sensors. researchgate.netias.ac.in

The benzyloxy group primarily functions as a protecting group for the hydroxyl moiety of the parent compound, 2-hydroxy-1-naphthaldehyde. This protection is stable under various reaction conditions but can be selectively removed (debenzylation) to reveal the phenol (B47542), allowing for further functionalization at that position. smolecule.commdpi.com This strategic use makes this compound a valuable building block for constructing complex polycyclic systems and substituted naphthalene (B1677914) derivatives, which are scaffolds for pharmaceuticals and dyes. smolecule.com For instance, it has been used as a starting material in the multi-step synthesis of other functionalized naphthaldehydes, such as 2-hydroxy-8-methoxy-1-naphthaldehyde. mdpi.comnih.gov

Development of Fluorescent Probes and Chemosensors

The naphthalene core of this compound is an excellent fluorophore, making the compound an ideal starting point for the synthesis of fluorescent probes and chemosensors. While the compound itself is not typically the final sensor, its derivatives, particularly Schiff bases, are designed to detect specific analytes like metal ions with high sensitivity and selectivity. researchgate.net

The design of effective fluorescent sensors based on the naphthalene framework follows several key principles. A sensor molecule generally consists of two main components: a fluorophore (the light-emitting unit) and a receptor (the analyte-binding unit). acs.org

Fluorophore: The naphthalene ring system serves as a rigid and stable fluorescent platform. Its photophysical properties can be fine-tuned by attaching electron-donating and electron-accepting groups. springernature.com

Receptor: The receptor is a chelating group designed to bind selectively to a specific target analyte, such as a metal ion. This is often introduced by modifying the aldehyde group of this compound to form a Schiff base, which contains imine nitrogens and other heteroatoms capable of coordinating with metal ions. researchgate.netias.ac.in

Signaling Mechanism: The core principle is that the binding of the analyte to the receptor must cause a measurable change in the fluorescence signal of the fluorophore. acs.org This change can be an increase ("turn-on"), a decrease ("turn-off"), or a shift in the emission wavelength. This is achieved by linking the binding event to a change in the electronic structure of the molecule, which modulates the de-excitation pathway of the fluorophore. acs.org

Several photophysical mechanisms are exploited in naphthalene-based sensors to transduce the binding event into a fluorescent signal. Derivatives of this compound are designed to leverage these processes.

Photoinduced Electron Transfer (PET): This is a common mechanism for "turn-on" sensors. In the free sensor molecule, the fluorescence of the naphthalene fluorophore is quenched because an electron is transferred from a high-energy orbital on the receptor (e.g., the lone pair of an imine nitrogen) to the excited fluorophore. mahendrapublications.comtandfonline.com When the target metal ion binds to the receptor, it lowers the energy of the donor's orbital, which inhibits the PET process. This blockage of the quenching pathway allows the fluorophore to de-excite radiatively, resulting in a significant enhancement of fluorescence. tandfonline.comresearchgate.net

Chelation-Enhanced Fluorescence (CHEF): The CHEF effect also contributes to a "turn-on" response. In many sensor molecules, intramolecular rotations and vibrations provide non-radiative pathways for the excited state to decay, resulting in weak fluorescence. The chelation of a metal ion by the receptor moiety introduces rigidity into the molecular structure, which restricts these non-radiative decay processes and forces the energy to be released as light, thus enhancing the fluorescence intensity. researchgate.netmdpi.com

C=N Isomerization: In sensors based on Schiff base derivatives, the isomerization of the carbon-nitrogen double bond (C=N) is an efficient non-radiative decay channel that quenches fluorescence. tandfonline.comrsc.org The binding of a metal ion to the Schiff base ligand restricts or completely inhibits this isomerization process, closing the non-radiative channel and causing a "turn-on" fluorescent response. rsc.orgresearchgate.net

Derivatives of this compound and its parent compound, 2-hydroxy-1-naphthaldehyde, have been successfully developed into highly sensitive and selective chemosensors for a variety of metal ions. These sensors are crucial for environmental monitoring and biological imaging due to their ability to detect trace amounts of analytes.

Sensors have demonstrated high selectivity for specific ions even in the presence of other competing metal ions. They have been applied to detect ions in various water samples and for bioimaging within living cells. researchgate.netrsc.org The detection limits achieved are often in the nanomolar (nM) to micromolar (µM) range, which is sensitive enough for many practical applications. researchgate.netrsc.orgmdpi.com

Table 1: Examples of Naphthalene-Based Fluorescent Sensors and their Target Analytes

| Sensor Base Compound | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol | Al³⁺ | PET | Not Specified | mahendrapublications.com |

| Diethylenetriamine & 2-hydroxy naphthaldehyde | Al³⁺ | CHEF | 1.0 x 10⁻⁷ M | rsc.org |

| 2-hydroxy-1-naphthaldehyde & xylene dibromide | Fe²⁺ | Not Specified | Nanomolar level | researchgate.net |

| 1,8-naphthalimide-histidine conjugate | Hg²⁺ | PET | 0.52 µM | mdpi.com |

| 2,7-dihydroxynaphthalene derivative | Cu²⁺ | PET | Not Specified | tandfonline.com |

Catalysis and Ligand Design in Transition Metal Chemistry

The field of catalysis heavily relies on the design of organic ligands that can coordinate with transition metals to create active and selective catalysts. This compound is a valuable precursor for synthesizing such ligands, particularly multidentate Schiff base ligands. researchgate.netias.ac.in

Schiff bases derived from this compound can act as effective ligand scaffolds in transition metal catalysis. By condensing the aldehyde with various primary amines, a diverse library of ligands can be generated. These ligands, often featuring nitrogen and oxygen donor atoms (N, O), bind to metal centers to form stable coordination complexes. researchgate.netias.ac.in

Research has shown that metal complexes derived from the related 2-hydroxy-1-naphthaldehyde exhibit significant catalytic activity. For example:

Ruthenium(III) complexes containing Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde have been used as catalysts for the oxidation of benzyl alcohol to benzaldehyde. researchgate.net

Palladium complexes have demonstrated improved yields in C-C coupling reactions when using ligands from this family.

Chiral aminodiol derivatives have been employed as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. u-szeged.hu

The structure of the ligand, including the steric and electronic properties imparted by the naphthalene backbone and other substituents, is critical in tuning the reactivity and selectivity of the metal catalyst. nih.gov The benzyloxy group in these ligands can influence the catalyst's properties through steric hindrance, potentially enhancing selectivity in certain reactions. vulcanchem.com

Applications in Hydroboration of Aldehydes

The field of catalysis has explored the use of arsenic-based compounds for the hydroboration of aldehydes. In this context, a derivative of this compound, specifically a benzyloxy-benzo-1,3,2-diazaarsole, has been established as an effective pre-catalyst. cardiff.ac.uk This catalyst system is notable for being the first example of a homogeneous As(III) catalyst for this transformation. cardiff.ac.uk

The process involves the reaction of N,N'-diisopropylbenzene diamine with arsenic trichloride (B1173362) (AsCl₃) to yield a chloroarsole, which is then reacted with benzyl alcohol to produce the active benzyloxy benzo-1,3,2-diazaarsole pre-catalyst. cardiff.ac.uk This catalyst has demonstrated high efficacy in the hydroboration of various aldehyde substrates using pinacolborane (HBPin) under mild conditions. cardiff.ac.uk

Research findings indicate that this arsenic-based catalyst facilitates rapid and quantitative conversions of aldehydes to their corresponding boronate esters, which can then be hydrolyzed to alcohols. cardiff.ac.ukrsc.org For many substrates, the reaction reaches completion in as little as 30 minutes. cardiff.ac.uk The catalytic activity extends to a range of aldehydes, including electron-rich substrates like 4-methoxybenzaldehyde (B44291) and bis-aldehydes such as terephthalaldehyde, showcasing its functional group tolerance. cardiff.ac.uk Mechanistic studies suggest that the reaction proceeds via the formation of an arsenic hydride species, which is believed to be the active catalyst. cardiff.ac.uk This arsenic-based approach offers unique reactivity and selectivity compared to analogous phosphorus-based catalysts. cardiff.ac.uk

Research in Medicinal Chemistry

The structural framework of this compound serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been a focus of research for enzyme inhibition and for discovering new compounds with a range of biological effects. smolecule.com

Derivatives of this compound have been systematically designed and synthesized as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease. tandfonline.comuea.ac.uk The primary strategy involves using this compound as a precursor to synthesize novel chalcones. tandfonline.com These chalcones are created through a Claisen-Schmidt condensation reaction between 2-alkoxy-naphthaldehyde derivatives (including the benzyloxy variant) and Mannich bases of 4-hydroxyacetophenone. tandfonline.comsemanticscholar.org

Molecular docking studies have been employed to predict the binding affinity of these synthesized chalcones to the AChE enzyme. tandfonline.com The results have shown that many of these novel chalcones exhibit lower binding energies than the standard drug Donepezil (B133215), indicating a potentially stronger interaction with the enzyme's active site. tandfonline.comsemanticscholar.org Subsequent biochemical analysis confirmed that the synthesized chalcones are potent AChE inhibitors, with some demonstrating significantly higher inhibitory activity than Donepezil. semanticscholar.org For instance, one study highlighted a 2-benzyloxynaphthalene aminoalkylated chalcone (B49325) derivative that showed a 33-fold better inhibition of AChE than donepezil.

The structure-activity relationship (SAR) studies have provided insights into the chemical features responsible for this enhanced activity. It has been suggested that the presence of a diethylamine (B46881) group on one of the aromatic rings and a propargyl group on the other can be particularly beneficial for AChE inhibition. semanticscholar.org The mechanism of inhibition is thought to involve dual binding to both the catalytic and peripheral sites of the AChE enzyme. tandfonline.com

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

| Compound Type | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| Naphthalene-based Chalcones | Claisen-Schmidt condensation | Lower binding energy (-13.06 to -10.43 kcal/mol) against AChE compared to Donepezil (-10.52 kcal/mol). | tandfonline.com |

| Aminoalkylated Naphthalene Chalcones | Claisen-Schmidt condensation | Potent AChE inhibitors with IC₅₀ values ranging from 0.11 to 5.34 nM, surpassing Donepezil (IC₅₀ 33.4 nM). | semanticscholar.org |

| 2-Benzyloxynaphthalene Aminoalkylated Chalcone | Alkylation followed by condensation | Showed 33-fold better inhibition of AChE than Donepezil. | |

| Naphthyloxy Chalcones with Mannich Bases | Claisen-Schmidt condensation | Excellent yields (83-98%) of novel chalcones with high affinity for the AChE enzyme. | tandfonline.com |

The versatile structure of this compound allows for derivatization into compounds with a broad spectrum of biological activities, including potential antitumor, antifungal, and antibiotic properties. smolecule.comscispace.comorientjchem.org

Antitumor Activity: Naphthalene derivatives, in general, have shown promise as anticancer agents. Research into Schiff base derivatives of 2-hydroxy-1-naphthaldehyde, a close precursor, has shown that their metal complexes can exhibit cytotoxic effects against various cancer cell lines. orientjchem.orgresearchgate.net For example, a copper(II) complex of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 7H-2,6-diaminopurine showed moderate activity against human breast (MCF7), liver (HEPG2), and colon (HCT116) carcinoma cell lines. researchgate.net More directly, novel naphthoquinone-naphthol derivatives, which can be synthesized from related precursors, have demonstrated potent antiproliferative activity against colon and non-small cell lung cancer cell lines. nih.gov

Antifungal and Antibiotic Activity: Derivatives of this compound are being explored for their antimicrobial properties. smolecule.com The parent compound itself has been noted to inhibit the growth of the bacterium Pseudomonas aeruginosa. smolecule.com A major route to developing potent antimicrobial agents is through the synthesis of thiosemicarbazones. scispace.com Thiosemicarbazones derived from aldehydes are known to possess significant antibacterial and antifungal activities, which can be further enhanced upon coordination with metal ions. scispace.comorientjchem.org Similarly, Schiff bases, which are readily formed from aldehydes, are a well-established class of compounds with diverse biological activities, including antibacterial and antifungal effects. orientjchem.orgekb.eg For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been shown to be effective against various bacterial strains, with their metal complexes often showing enhanced activity compared to the free ligand. orientjchem.org

Table 2: Biological Activities of this compound Derivatives

| Derivative Type | Biological Activity | Target Organism/Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Parent Compound | Antibiotic | Pseudomonas aeruginosa | Inhibits bacterial growth. | smolecule.com |

| Cu(II) Schiff Base Complex* | Antitumor | MCF7, HEPG2, HCT116 | Moderate cytotoxic activity. | researchgate.net |

| Naphthoquinone-naphthol derivative | Antitumor | HCT116, PC9, A549 | Potent inhibitory effects on cancer cell lines. | nih.gov |

| Metal(II) Schiff Base Complexes* | Antibacterial | Various bacteria | Complexes show greater activity than the ligand alone. | orientjchem.org |

| Thiosemicarbazones* | Antifungal, Antibacterial | Various fungi and bacteria | Known to possess broad-spectrum antimicrobial properties. | scispace.com |

Materials Science Research

In the realm of materials science, derivatives related to the naphthaldehyde scaffold have been investigated for their potential to protect polymers from degradation caused by ultraviolet (UV) radiation and subsequent photooxidation. Specifically, a class of compounds known as 3-phenylbenzo[d]isoxazole 2-oxides has been identified as novel and effective UV absorbers and photooxidation inhibitors for polystyrene. preprints.orgmdpi.compreprints.org

The synthesis pathways explored for these protective agents can involve this compound's precursor, 2-hydroxy-1-naphthaldehyde. preprints.orgmdpi.com Although not a direct application of this compound itself, its synthesis from 2-hydroxy-1-naphthaldehyde is a documented step in synthetic routes targeting related functional molecules. preprints.orgmdpi.com The research demonstrates that the oxidative cyclization of ketoximes derived from hydroxylated phenyl compounds leads to the formation of benzo[d]isoxazole-2-oxide derivatives. mdpi.compreprints.org These molecules are effective at absorbing harmful UV radiation and preventing the oxidative degradation that can compromise the structural integrity and appearance of polymers like polystyrene. mdpi.compreprints.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-1-naphthaldehyde |

| Benzyl bromide |

| Potassium carbonate |

| Dimethylformamide (DMF) |

| 2-Benzyloxynaphthalene aminoalkylated chalcone |

| Donepezil |

| 4-Hydroxy-acetophenone |

| Formaldehyde |

| Piperidine |

| Pyrrolidine |

| Morpholine |

| Diethyl amine |

| Thionyl chloride |

| Ethanol |

| Rivastigmine |

| Arsenic trichloride |

| Pinacolborane (HBPin) |

| 4-Methoxybenzaldehyde |

| Terephthalaldehyde |

| Benzyl alcohol |

| 3-Phenylbenzo[d]isoxazole 2-oxide |

| Polystyrene |

| 7H-2,6-diaminopurine |

| Copper(II) |

Q & A

What laboratory synthesis methods are optimized for preparing 2-(Benzyloxy)-1-naphthaldehyde, and how can reaction yields be improved?

The compound is typically synthesized via a Williamson ether reaction using 1-hydroxy-2-naphthaldehyde and benzyl bromide in the presence of a base (e.g., K₂CO₃) in an aprotic solvent like DMF. Ultrasound irradiation (40°C, 30 min) significantly accelerates the reaction, achieving yields up to 77% by enhancing reagent interaction and reducing side reactions . Post-synthesis purification via recrystallization from cold ethanol ensures high purity.

How do spectroscopic techniques (NMR, IR) confirm the structure of this compound, and what key signals should researchers prioritize?

- ¹H NMR : The aldehyde proton appears as a singlet at δ 10.92 ppm. Aromatic protons (naphthalene and benzyl groups) resonate between δ 7.40–9.30 ppm, with splitting patterns indicating substituent positions. The benzyloxy –OCH₂– group shows a doublet near δ 4.96 ppm (J = 2.4 Hz) .

- ¹³C NMR : Key signals include the aldehyde carbon at δ 192.00 ppm and the ether oxygen-linked aromatic carbons at δ 161.90 ppm. The benzyloxy methylene carbon appears at δ 57.38 ppm .

- IR : A strong C=O stretch at 1651 cm⁻¹ and an aliphatic C–O–C stretch near 1200 cm⁻¹ confirm the functional groups .

What crystallographic insights explain the molecular conformation and intermolecular interactions of this compound?

X-ray diffraction reveals a gauche conformation (torsion angle: 68.16°) around the C1–O1–C10–C11 bond, directing the benzyloxy group out of the naphthalene plane. π–π stacking between naphthalene rings (distance: 3.688 Å) and weak C–H···O hydrogen bonds involving the benzyloxy oxygen stabilize the crystal lattice. These interactions influence solubility and melting behavior .

How does the benzyloxy group affect the electronic properties and reactivity of the naphthaldehyde core in further synthetic applications?

The benzyloxy group acts as an electron-donating substituent , increasing electron density on the naphthalene ring. This enhances electrophilic substitution reactivity at the para position relative to the aldehyde group. The steric bulk of the benzyloxy group also directs regioselectivity in cross-coupling reactions, making the compound a versatile precursor for fluorescent chemosensors or ligands .

What advanced techniques resolve contradictions in spectral data during structural elucidation?

- Variable Temperature NMR : Resolves overlapping aromatic proton signals by altering spin relaxation rates.

- 2D NMR (COSY, HSQC) : Correlates ¹H–¹H coupling and ¹H–¹³C connectivity to assign ambiguous peaks.

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent orientation, critical when NMR data is inconclusive .

How does ultrasound irradiation enhance the synthesis of this compound compared to conventional heating?

Ultrasound generates cavitation bubbles that collapse violently, creating localized high temperatures and pressures. This reduces reaction time from hours to minutes, minimizes side reactions (e.g., over-alkylation), and improves yield by ensuring efficient mixing and energy transfer. Sonication is particularly effective for etherification reactions involving sterically hindered substrates .

What role does this compound play in developing fluorescent chemosensors?

The naphthalene backbone provides a rigid, conjugated π-system ideal for fluorescence. The aldehyde group serves as a reactive site for condensation with amines or hydrazines to form Schiff base sensors. These derivatives detect metal ions (e.g., Zn²⁺, Cu²⁺) or anions via fluorescence quenching/enhancement, with applications in bioimaging and environmental monitoring .

How do solvent polarity and temperature influence the stability and purification of this compound?

- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates during synthesis but require thorough removal via vacuum distillation to avoid contamination.

- Recrystallization : Cold ethanol is preferred due to the compound’s moderate solubility (113–115°C melting point). Gradual cooling minimizes co-precipitation of impurities .

What computational methods complement experimental data in predicting the reactivity of this compound?

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics Simulations : Model π–π stacking and hydrogen-bonding interactions to explain crystallographic packing .

How can researchers troubleshoot low yields or byproduct formation during synthesis?

- Base Selection : Use anhydrous K₂CO₃ instead of NaOH to avoid hydrolysis of the aldehyde group.

- Stoichiometry : Ensure a 1.4:1 molar ratio of benzyl bromide to naphthol to prevent di-alkylation.

- Purification : Employ column chromatography (hexane/ethyl acetate) if recrystallization fails to remove byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.